![molecular formula C23H39N5O5S2 B163123 Malformin B1b CAS No. 59926-78-2](/img/structure/B163123.png)
Malformin B1b
Overview
Description
Malformin B1b is a novel small molecule drug candidate that has recently been developed by researchers at the University of Michigan. Malformin B1b is a potent inhibitor of the enzyme malonyl-CoA decarboxylase (MCD), which is involved in fatty acid metabolism. Malformin B1b has been shown to be a highly effective inhibitor of MCD in vitro and in vivo, and is being investigated as a potential therapeutic agent for the treatment of obesity and metabolic diseases.
Scientific Research Applications
Anti-Cancer Drug Research
Malformin C, a fungal cyclic pentapeptide, has been studied for its potential as an anti-cancer drug . It has been found to inhibit the growth of Colon 38 and HCT 116 cells, with an IC 50 of 0.27±0.07μM and 0.18±0.023μM respectively . This inhibition is due to Malformin C’s effect on G2/M arrest . However, the therapeutic index is considered too low for it to be an effective anti-cancer drug .
Induction of Multiple Forms of Cell Death
In addition to its potential anti-cancer properties, Malformin C has been found to induce multiple forms of cell death, including necrosis, apoptosis, and autophagy . This is evidenced by the up-regulated expression of phospho-histone H2A.X, p53, cleaved CASPASE 3, and LC3 after Malformin C treatment .
Algicidal Activities
Malformin C has been identified as an algicidal compound against harmful algal blooms (HABs) . It exhibits dose-dependent algicidal activities against two strains of noxious red tide algae, Akashiwo sanguinea and Chattonella marina . The algicidal activity of Malformin C induces significant changes in the morphology of algal cells, including perforation, plasmolysis, and fragmentation .
ROS Level Increase
Malformin C has been found to induce a significant increase in ROS (Reactive Oxygen Species) level in algae cells . This leads to the damage of SOD (Superoxide Dismutase) activity and the massive generation of MDA (Malondialdehyde) contents in algae cells .
properties
IUPAC Name |
(1S,4S,7R,10S,13S)-4,7-bis(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N5O5S2/c1-11(2)7-14-20(30)26-16-9-34-35-10-17(27-21(16)31)22(32)28-18(13(5)6)23(33)25-15(8-12(3)4)19(29)24-14/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,33)(H,26,30)(H,27,31)(H,28,32)/t14-,15+,16+,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODYIWCRGWHQB-TZNCUMHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N5O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894006 | |
Record name | Malformin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Malformin C | |
CAS RN |
59926-78-2 | |
Record name | Malformin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059926782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malformin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MALFORMIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L7KT171K3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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